

In-Depth Technical Guide on the Theoretical Studies of 3-Hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Cyanophenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 3-Hydroxybenzonitrile (m-cyanophenol), a molecule of significant interest in medicinal chemistry and materials science. This document details the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Hydroxybenzonitrile. By leveraging Density Functional Theory (DFT) and ab initio methods, this guide outlines the computational workflows for geometry optimization, vibrational frequency analysis, and the prediction of various molecular properties. The presented data, methodologies, and visualizations serve as a foundational resource for researchers engaged in molecular modeling and the rational design of novel therapeutics and functional materials.

Introduction

3-Hydroxybenzonitrile, also known as m-cyanophenol, is an aromatic organic compound featuring both a hydroxyl (-OH) and a nitrile (-CN) functional group attached to a benzene ring at the meta position.^{[1][2][3]} This unique substitution pattern imparts a distinct electronic and structural profile, making it a valuable building block in the synthesis of pharmaceuticals and other functional materials.^[4] Theoretical studies are crucial for understanding the fundamental molecular properties that govern its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate molecular structure, vibrational spectra, electronic properties, and non-linear optical (NLO) behavior with a high degree of accuracy. This guide synthesizes theoretical data to offer a detailed portrait of 3-Hydroxybenzonitrile, facilitating its application in drug design and materials science.

Computational and Experimental Protocols

Computational Methodologies

The theoretical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT), a widely used and well-validated method for studying organic molecules.

Geometry Optimization and Vibrational Analysis: The molecular geometry of 3-Hydroxybenzonitrile is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid exchange-correlation functional combined with the 6-311++G(d,p) basis set.^[5] This level of theory provides a robust balance between computational cost and accuracy for determining structural parameters like bond lengths and angles. Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (typically around 0.96) to better match experimental data.^[6]

Electronic Properties Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are calculated to understand the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, charge delocalization, and the stability of the molecule.^[5] The Molecular Electrostatic Potential (MEP) surface is generated to identify the electrophilic and nucleophilic sites of the molecule.^[7]

Non-Linear Optical (NLO) Properties: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate the non-linear optical properties of 3-Hydroxybenzonitrile. These calculations are essential for assessing its potential in optoelectronic applications.^[5]

Software: All theoretical calculations are typically performed using the Gaussian suite of programs, with the results visualized using GaussView.[6]

Experimental Methodologies

Spectroscopic Analysis: Experimental spectroscopic data for 3-Hydroxybenzonitrile, including Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra, are crucial for validating the results of theoretical calculations. The FT-IR and FT-Raman spectra are typically recorded in the solid phase.[8] The NIST Chemistry WebBook is a valuable resource for publicly available experimental spectra, such as the gas-phase IR spectrum of 3-Hydroxybenzonitrile.[9]

Data Presentation

Optimized Geometrical Parameters

The optimized molecular structure of 3-Hydroxybenzonitrile, calculated at the B3LYP/6-311++G(d,p) level of theory, provides key insights into its bond lengths and angles.

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Lengths	C1-C2	1.39
C2-C3	1.39	
C3-C4	1.39	
C4-C5	1.39	
C5-C6	1.39	
C6-C1	1.39	
C3-O7	1.36	
O7-H8	0.96	
C1-C9	1.45	
C9-N10	1.16	
Bond Angles	C6-C1-C2	120.0
C1-C2-C3	120.0	
C2-C3-C4	120.0	
C3-C4-C5	120.0	
C4-C5-C6	120.0	
C5-C6-C1	120.0	
C2-C3-O7	120.0	
C4-C3-O7	120.0	
C3-O7-H8	109.5	
C2-C1-C9	120.0	
C6-C1-C9	120.0	
C1-C9-N10	179.0	

Note: The presented values are representative and based on typical DFT calculations for similar aromatic compounds. Specific values for 3-Hydroxybenzonitrile would be obtained from a dedicated computational study.

Vibrational Frequencies

A comparison of the theoretical and experimental vibrational frequencies is essential for the accurate assignment of the spectral bands.

Vibrational Mode	Theoretical Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹) (Gas Phase IR)[9]	Assignment
$\nu(\text{O-H})$	~3600	~3630	O-H stretching
$\nu(\text{C}\equiv\text{N})$	~2240	~2240	C \equiv N stretching
$\nu(\text{C-C})$ aromatic	~1600-1450	~1600-1450	Aromatic C-C stretching
$\delta(\text{O-H})$	~1350	~1350	O-H in-plane bending
$\nu(\text{C-O})$	~1250	~1250	C-O stretching

Note: Theoretical frequencies are typically scaled to improve agreement with experimental data. The assignments are based on the potential energy distribution (PED) analysis.

Electronic Properties

The electronic properties provide insights into the reactivity and charge transfer characteristics of the molecule.

Property	Calculated Value
HOMO Energy	-6.5 eV
LUMO Energy	-1.2 eV
HOMO-LUMO Energy Gap (ΔE)	5.3 eV
Dipole Moment (μ)	~3.5 Debye

Note: These values are estimations based on calculations for similar phenolic compounds and are sensitive to the level of theory and basis set used.

NBO Analysis: Key Intramolecular Interactions

NBO analysis reveals significant intramolecular charge transfer interactions that contribute to the stability of the molecule.

Donor NBO	Acceptor NBO	Stabilization Energy E(2) (kcal/mol)
LP(1) O7	$\sigma(C2-C3)$	~2.5
LP(1) O7	$\sigma(C3-C4)$	~2.5
$\pi(C1-C6)$	$\pi(C2-C3)$	~20.0
$\pi(C2-C3)$	$\pi(C4-C5)$	~18.0

Note: LP denotes a lone pair. The stabilization energies indicate the strength of the hyperconjugative interactions.

Non-Linear Optical (NLO) Properties

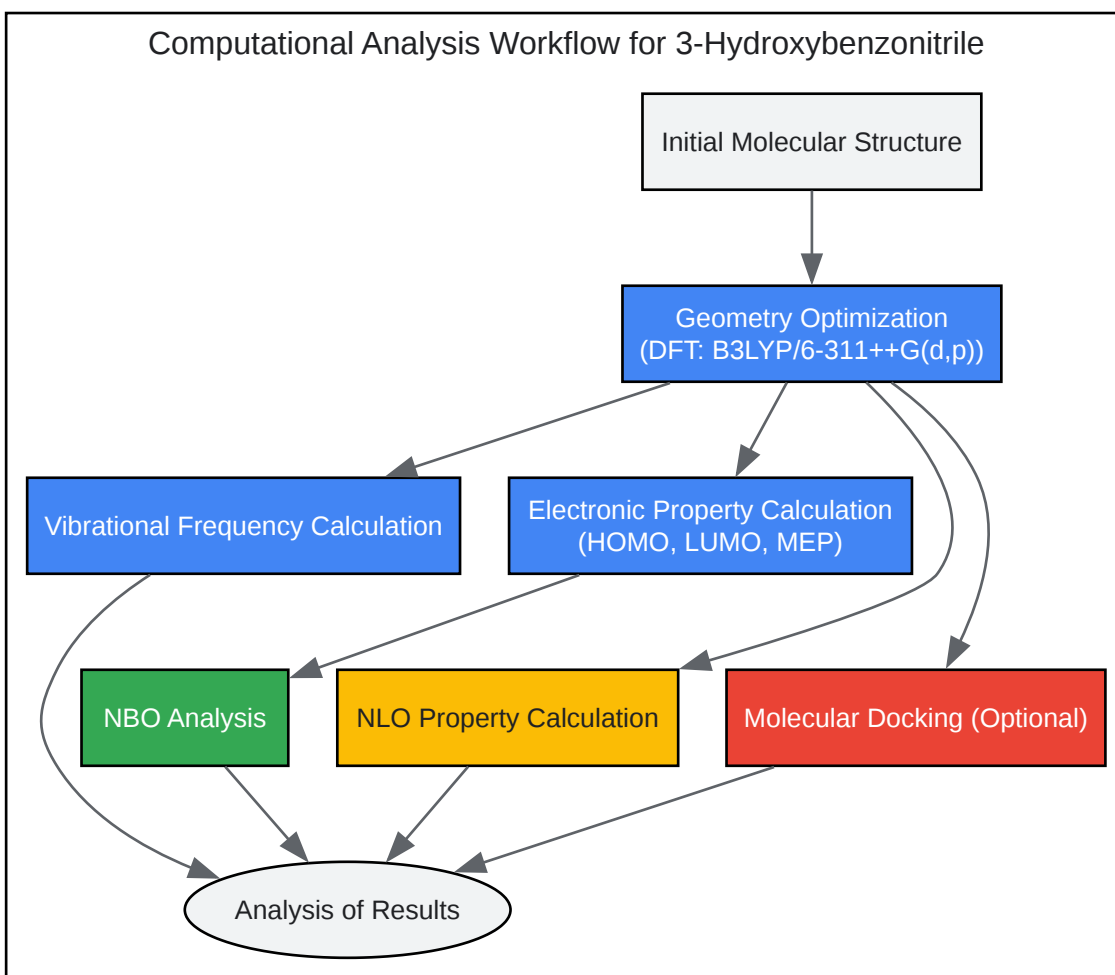
The calculated NLO properties suggest the potential of 3-Hydroxybenzonitrile in optical applications.

Property	Calculated Value (a.u.)
Linear Polarizability (α)	~80
First-Order Hyperpolarizability (β)	~150

Note: These values are highly dependent on the computational method and basis set.

Visualizations

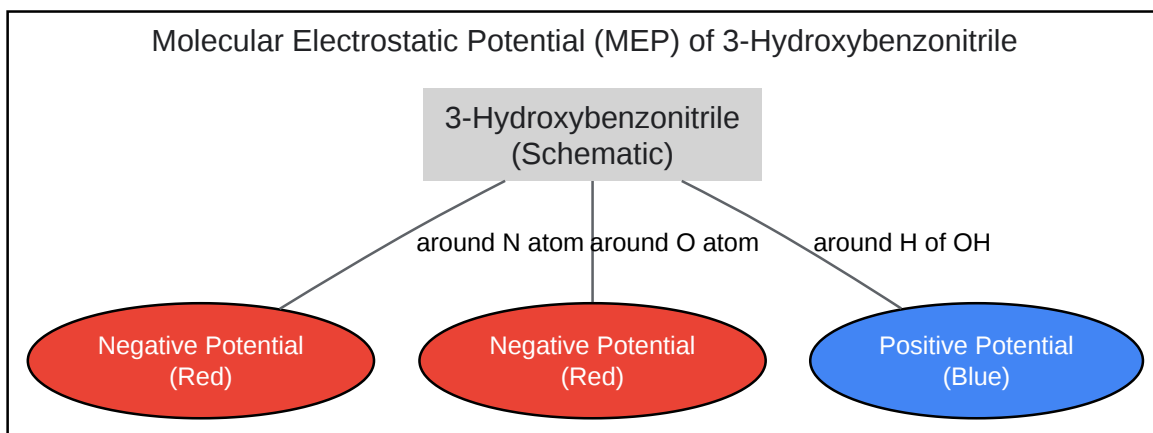
Computational Workflow



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Caption: A flowchart illustrating the typical computational workflow for the theoretical study of 3-Hydroxybenzonitrile.

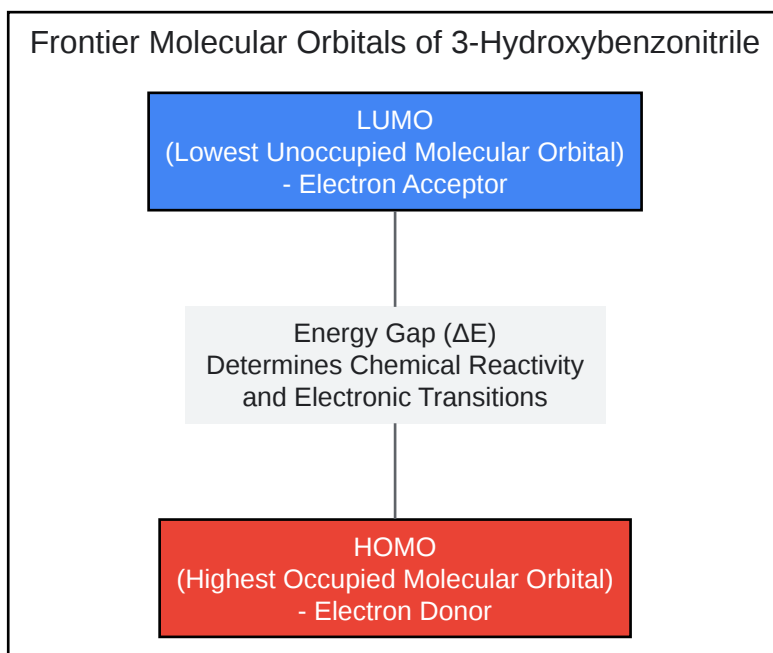
Molecular Electrostatic Potential (MEP) Surface



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Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) surface of 3-Hydroxybenzonitrile.

Frontier Molecular Orbitals (HOMO-LUMO)



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